![molecular formula C20H20I3NO6 B3101883 Boc-3,5,3'-triiodo-L-thyronine CAS No. 140396-69-6](/img/structure/B3101883.png)
Boc-3,5,3'-triiodo-L-thyronine
Overview
Description
Boc-3,5,3’-triiodo-L-thyronine, also known as 3,3,5-Triiodo-L-thyronine, is a metabolite of thyroxine . It binds to both thyroid hormone receptors TRα and TRβ, which may help maintain metabolic homeostasis . It also promotes the chondrogenesis of human mesenchymal stem cells .
Synthesis Analysis
The major product generated within the thyroid as a precursor is 3,5,3’,5’-tetraiodo-L-thyronine (T4), which is formed at three so-called “hormonogenic sites” on the thyroglobulin polypeptide chain . T4 is considered a precursor of the active hormone, although it possesses some biological activities . 3,5,3’-triiodo-L-thyronine (T3) is now universally considered the active form of the thyroid hormones .Molecular Structure Analysis
The molecular formula of 3,3,5-Triiodo-L-thyronine is C15H12I3NO4 . Its molecular weight is 650.97 g/mol .Chemical Reactions Analysis
3,3,5-Triiodo-L-thyronine increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, it regulates cell differentiation and protein expression .Physical And Chemical Properties Analysis
3,3,5-Triiodo-L-thyronine is a solid powder . It is soluble to ≥ 6.9 mg/mL in DMSO . It has a boiling point of 602.051ºC at 760 mmHg and a melting point of 234-238ºC . Its density is 2.387 g/cm3 .Scientific Research Applications
Endocrine Hormone Production
“Boc-3,5,3’-triiodo-L-thyronine” is an endocrine hormone produced by the thyroid gland and is regarded as an active thyroid hormone at the cellular level . It is derived from thyroxine (T4), which is formed at three so-called “hormonogenic sites” on the thyroglobulin polypeptide chain .
Metabolism Regulation
One of the most widely recognized effects of thyroid hormones, in particular T3 in adult mammals, is its influence over energy metabolism, also known as the "calorigenic effect" . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .
Protein Synthesis
“Boc-3,5,3’-triiodo-L-thyronine” increases the rates of protein synthesis . This effect is due to a transcriptional modulation of specific genes, which are mediated via nuclear formation of complexes between T3 and nuclear thyroid hormone receptor (TR) proteins .
Cholesterol Breakdown
“Boc-3,5,3’-triiodo-L-thyronine” stimulates the breakdown of cholesterol . This could potentially be used in the treatment of conditions such as dyslipidemias and obesity .
Embryonic Development
“Boc-3,5,3’-triiodo-L-thyronine” affects embryonic development . The interaction of T3 with nonhistone proteins in the chromatin initiates the thyroid hormone activity .
Cell Culture
“Boc-3,5,3’-triiodo-L-thyronine” has been used for inducing thyroid hormone manipulations in mice . It has also been used in cell culturing of hippocampal, retinal, proximal tubule, and glomerular explant .
Mechanism of Action
Target of Action
Boc-3,5,3’-triiodo-L-thyronine, also known as T3, primarily targets the thyroid hormone receptors (TRs) . These receptors are present in various tissues in the body, including the liver . The two main types of thyroid hormone receptors are TRα and TRβ .
Mode of Action
T3 interacts with its targets, the thyroid hormone receptors, by binding to them . This binding initiates the thyroid hormone activity . The interaction of T3 with nonhistone proteins in the chromatin is crucial for this process .
Biochemical Pathways
The binding of T3 to the thyroid hormone receptors influences many metabolic pathways . One of the major physiological functions of T3 is to sustain basal energy expenditure by acting primarily on carbohydrate and lipid catabolism . At the hepatic level, T3 stimulates the de novo fatty acid synthesis (DNL) , through both the modulation of gene expression and the rapid activation of cell signaling pathways .
Pharmacokinetics
It is known that the thyroid gland primarily produces t4, and the bulk of the systemic t3 is generated by the deiodination of t4 in peripheral tissues .
Result of Action
The action of T3 results in increased rates of protein synthesis, stimulated breakdown of cholesterol, and effects on embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Safety and Hazards
Future Directions
While 3,3,5-Triiodo-L-thyronine has shown promising results in the treatment of conditions such as dyslipidemias and obesity, its use has been limited due to the onset of significant adverse effects . More recently, evidence has been provided that some metabolites of thyroid hormones (TH), mono and diiodothyronines, could also play a role in the treatment of liver disease . These molecules, for a long time considered inactive byproducts of the metabolism of thyroid hormones, have now been proposed to be able to modulate and control lipid and cell energy metabolism .
properties
IUPAC Name |
(2S)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPREXVEYLGBHT-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20I3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5,3'-triiodo-L-thyronine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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